molecular formula C10H15NO2 B2946058 1-(2-methoxyphenyl)-2-(methylamino)ethan-1-ol CAS No. 73917-93-8

1-(2-methoxyphenyl)-2-(methylamino)ethan-1-ol

Cat. No.: B2946058
CAS No.: 73917-93-8
M. Wt: 181.235
InChI Key: RAPKPGKZACIOJH-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-2-(methylamino)ethan-1-ol is an organic compound that features a methoxy group attached to a phenyl ring, a methylamino group, and an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-2-(methylamino)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxybenzaldehyde.

    Reductive Amination: The 2-methoxybenzaldehyde undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydroxylation: The resulting intermediate is then hydroxylated to introduce the ethan-1-ol group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-2-(methylamino)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., hydrochloric acid) are employed.

Major Products

    Oxidation: Produces 1-(2-methoxyphenyl)-2-(methylamino)ethanone.

    Reduction: Produces 1-(2-methoxyphenyl)-2-(methylamino)ethane.

    Substitution: Produces various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(2-methoxyphenyl)-2-(methylamino)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor to pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes and receptors in biological systems.

    Pathways Involved: The compound can modulate biochemical pathways, potentially affecting neurotransmission and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-2-(methylamino)ethan-1-ol
  • 1-(2-methoxyphenyl)-2-(ethylamino)ethan-1-ol
  • 1-(2-methoxyphenyl)-2-(methylamino)propan-1-ol

Uniqueness

1-(2-methoxyphenyl)-2-(methylamino)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(2-methoxyphenyl)-2-(methylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-11-7-9(12)8-5-3-4-6-10(8)13-2/h3-6,9,11-12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPKPGKZACIOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=CC=C1OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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